Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Description
Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a synthetic thiophene derivative characterized by a cyclooctane-fused thiophene core. Key structural features include:
- A hexahydrocycloocta[b]thiophene scaffold, providing conformational flexibility.
- A 4-ethoxybenzoyl substituent at the 2-position, influencing electronic and steric properties.
- An ethyl ester group at the 3-position, modulating solubility and bioavailability.
This compound is synthesized via multicomponent reactions, as exemplified by similar derivatives in the literature (e.g., Petasis reactions using substituted boronic acids and amino thiophenes) .
Properties
IUPAC Name |
ethyl 2-[(4-ethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-3-26-16-13-11-15(12-14-16)20(24)23-21-19(22(25)27-4-2)17-9-7-5-6-8-10-18(17)28-21/h11-14H,3-10H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEDEYUWRTUITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Carbonylative Cyclization
A palladium-mediated approach, inspired by benzothiophene syntheses, enables cyclocarbonylation to form the thiophene ring. Key modifications for cyclooctene compatibility include:
Reaction Conditions
-
Catalyst : PdI₂ (5 mol%) with KI (5 equiv) as a stabilizing agent.
-
Solvent : Methanol or ethanol for nucleophilic trapping of the ester intermediate.
-
Gas Mixture : CO (32 atm) and air (8 atm) to promote oxidative coupling.
-
Temperature : 80–100°C for 24–36 hours to accommodate slower cyclization kinetics of the eight-membered ring.
Mechanistic Insights
-
Oxidative addition of Pd⁰ to alkyne precursors forms a π-complex.
-
CO insertion generates an acylpalladium intermediate.
-
Cyclization via thiophene ring closure, followed by alkoxycarbonylation to install the ethyl ester.
Yield Optimization
-
Prolonged reaction times (36 hours) and higher catalyst loadings (7.5 mol% PdI₂) improve yields to 70–80% for analogous cyclooctathiophenes.
Esterification at Position 3
Acid-Catalyzed Fischer Esterification
Adapted from classical thiophene carboxylate syntheses, this method involves direct esterification of a carboxylic acid intermediate:
Procedure
-
Substrate : 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid (synthesized via oxidation of a methyl ketone precursor).
-
Reagents : Ethanol (excess), HCl gas (catalytic).
-
Conditions : Reflux at 80°C for 14 hours, followed by steam distillation and silica gel chromatography.
Data Table 1: Esterification Yields Under Varied Conditions
Installation of the [(4-Ethoxyphenyl)Carbonyl]Amino Group
Acylation of an Amine Intermediate
The amide moiety is introduced via nucleophilic acyl substitution:
Step 1: Amination at Position 2
-
Method : Nitration followed by catalytic hydrogenation (H₂/Pd-C) yields the primary amine.
Step 2: Acylation with 4-Ethoxybenzoyl Chloride
-
Reagents : 4-Ethoxybenzoyl chloride (1.2 equiv), triethylamine (2.0 equiv).
-
Solvent : Dry THF at 0°C, warmed to room temperature overnight.
-
Workup : Aqueous NaHCO₃ wash, drying (Na₂SO₄), and recrystallization from hexane/EtOAc.
Yield : 88% after purification.
Integrated Synthetic Pathway
Optimized Protocol
-
Cyclooctathiophene Formation : React 2-(phenylethynyl)cyclooctene sulfide with PdI₂ (7.5 mol%), KI (5 equiv), CO/air (40 atm), and ethanol (15 mL) at 100°C for 36 hours.
-
Esterification : Treat the carboxylic acid intermediate with ethanol/HCl under reflux for 14 hours.
-
Amidation : React the amine derivative with 4-ethoxybenzoyl chloride in THF at 0°C to 25°C.
Overall Yield : 62% over three steps.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, while its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Cyclohepta[b]thiophene Derivatives
Example: Ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (Compound 23) .
Tetrahydrobenzo[b]thiophene Derivatives
Example: Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (Compound 3d) .
- Core difference : Benzene-fused tetrahydrothiophene (6-membered) vs. cyclooctane-fused thiophene.
- Impact : Smaller core reduces steric bulk, enhancing solubility (mp 298–300°C, yield 90%) .
- Bioactivity : Exhibited antioxidant activity (IC₅₀ values comparable to ascorbic acid) .
Substituent Variations
Aromatic Substituents
Functional Group Modifications
Example: Ethyl 2-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
- Modification : Thioureido group with trifluoromethoxy substituent.
- Impact : Increased electronegativity and metabolic stability due to CF₃ group.
Spectroscopic and Physical Properties
*Predicted based on analogues.
Biological Activity
Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound features a unique structural arrangement characterized by:
- Ethyl ester functional group
- Thiophene ring with various substituents
- Carbonyl and amino groups attached to a phenyl moiety
Molecular Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C19H25N1O3S1 |
| Molecular Weight | Approximately 345.48 g/mol |
| Key Functional Groups | Ethyl ester, carbonyl, amine |
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, particularly breast cancer (MCF-7) cells. The compound exhibited an IC50 value ranging from 23.2 to 49.9 μM , indicating significant cytotoxic effects against these cells .
The mechanism involves:
- Induction of Apoptosis : Flow cytometry analysis revealed that the compound causes G2/M phase arrest and S-phase cell-cycle arrest, leading to increased apoptosis rates.
- Inhibition of Autophagy : The compound was shown to inhibit autophagic cell death, further supporting its role in promoting apoptosis over autophagy .
Case Studies
- In Vitro Study on MCF-7 Cells : The study found that treatment with the compound resulted in a significant increase in apoptotic markers and a reduction in viable cell counts after 48 hours of exposure.
- In Vivo Tumor Growth Inhibition : In animal models, the compound demonstrated a 54% reduction in tumor mass compared to control treatments, showcasing its potential as an effective therapeutic agent against tumors .
Additional Therapeutic Properties
Beyond antitumor activity, this compound may possess other biological activities:
- Antimicrobial Activity : Preliminary tests suggest potential efficacy against various bacterial strains.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions fully.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds.
| Compound Name | Antitumor Activity (IC50 μM) | Key Features |
|---|---|---|
| Ethyl 5-carbamoyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate | 23.2 - 49.9 | Similar thiophene structure |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Moderate | Lacks complex substituents |
| Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate | Lower activity | Chlorine substitution affects reactivity |
This comparison indicates that the unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs.
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via acylation of an amino-thiophene intermediate. For example, ethyl 2-amino-hexahydrocycloocta[b]thiophene-3-carboxylate reacts with 4-ethoxybenzoyl chloride under reflux in toluene or dichloromethane, often with a base like triethylamine to neutralize HCl byproducts. Reaction times (3–6 hours) and stoichiometric ratios (1:1.5 amine:acyl chloride) are critical for yields >70% . Solvent choice (e.g., toluene vs. DMF) affects purity, with polar aprotic solvents requiring post-reaction precipitation in ice/water for isolation .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- 1H/13C NMR : Confirms substitution patterns (e.g., cycloheptane CH2 protons at δ 1.60–3.10, aromatic protons at δ 7.10–8.05) and ester/amide linkages .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) and detects impurities .
- HPLC : Monitors reaction progress and purity (>95% for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What functional groups dominate its reactivity, and how do they influence derivatization?
The 4-ethoxybenzamido group undergoes nucleophilic substitution (e.g., with thiols or amines), while the ester moiety is susceptible to hydrolysis under acidic/basic conditions. The cycloheptane-thiophene core stabilizes the structure but limits π-π stacking interactions in crystallization . Modifications at the ethyl ester (e.g., replacing with methyl) alter solubility and bioavailability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) correlate with antimycobacterial activity?
SAR studies reveal that electron-withdrawing groups (e.g., -Cl, -NO2) on the benzamide ring enhance activity against Mycobacterium tuberculosis (MIC: 1.23–3.70 μM). For example, 4-phenoxybenzamide derivatives (MIC: 3.70 μM) outperform ethambutol (MIC: 7.64 μM) by improving membrane penetration and inhibiting efflux pumps . Conversely, bulky substituents reduce activity due to steric hindrance .
Q. What computational strategies are used to predict binding modes and target interactions?
- Molecular docking : Screens against M. tuberculosis targets (e.g., Ag85C enzyme) using AutoDock Vina, identifying hydrogen bonds between the 4-ethoxy group and Thr260/Ser229 residues .
- MD simulations : Assess stability of ligand-enzyme complexes (RMSD <2 Å over 100 ns) to prioritize candidates for synthesis .
Q. How can contradictions in pharmacological data (e.g., varying MIC values) be resolved?
Discrepancies arise from assay conditions (e.g., efflux pump inhibitors like verapamil lower MICs by 3-fold ). Standardize protocols:
Q. What challenges exist in crystallographic analysis of this compound, and how are they addressed?
Poor crystal growth due to conformational flexibility is mitigated by:
Q. What is the mechanistic basis for its activity against efflux-pump-resistant M. tuberculosis?
The compound inhibits the ATP-binding cassette transporter Rv1218c, confirmed by:
- Ethidium bromide accumulation assays : Increased intracellular ethidium (2.5-fold) in presence of the compound .
- RT-qPCR : Downregulation of efpA and mmr efflux genes after 24-hour exposure .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
